molecular formula C18H21IO3 B5131762 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene

1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene

Cat. No.: B5131762
M. Wt: 412.3 g/mol
InChI Key: IBSNHNOHVGEGEQ-UHFFFAOYSA-N
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Description

1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is an organic compound characterized by its complex structure, which includes an ethoxyphenoxy group, a propoxy linker, and an iodo-substituted methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic compounds.

Scientific Research Applications

1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

  • 1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene
  • 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene
  • 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene

Uniqueness: 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and potential applications. The iodine atom can be readily substituted, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-10-5-14(2)13-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSNHNOHVGEGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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